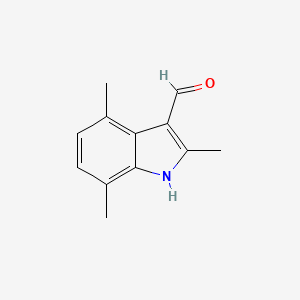

2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trimethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(6-14)9(3)13-12/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJAFZBFDOYDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole Scaffolds in Synthetic Chemistry

The indole (B1671886) scaffold is a ubiquitous and privileged structure in the realm of synthetic and medicinal chemistry. youtube.com This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component of a vast number of natural products and synthetic compounds with profound biological activities. derpharmachemica.com Its significance stems from its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin.

Indole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. derpharmachemica.com This has made the indole nucleus a critical pharmacophore in drug discovery, leading to the development of numerous therapeutic agents. The ability of the indole ring to participate in various chemical interactions, including hydrogen bonding and π-stacking, allows it to bind effectively to a range of biological targets. Consequently, the development of synthetic methods to construct and functionalize indole scaffolds remains an active and vital area of chemical research. youtube.com

Overview of Substituted Indole 3 Carbaldehyde Derivatives

Within the large family of indole (B1671886) compounds, indole-3-carbaldehyde and its substituted derivatives are particularly valuable as synthetic intermediates. researchgate.net The formyl group at the C3 position is highly reactive and serves as a versatile handle for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures.

The synthesis of indole-3-carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction. rsc.orgorgsyn.org This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, which is typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org The electrophilic nature of the Vilsmeier reagent favors substitution at the electron-rich C3 position of the indole nucleus.

Substituted indole-3-carbaldehydes are precursors to a multitude of biologically active molecules. They can be converted into Schiff bases, condensed with active methylene (B1212753) compounds, oxidized to carboxylic acids, or reduced to alcohols, each pathway leading to new classes of compounds with potential therapeutic applications, such as antioxidant and antimicrobial agents. derpharmachemica.comsemanticscholar.org Their role as building blocks is central to the synthesis of various indole alkaloids and other complex natural products. researchgate.net

Research Trajectory of 2,4,7 Trimethyl 1h Indole 3 Carbaldehyde

Classical and Modern Approaches to Indole-3-carbaldehyde Formation

The introduction of a formyl (-CHO) group onto the indole ring, a critical transformation in the synthesis of many biologically active compounds, is predominantly achieved through electrophilic substitution. The electron-rich nature of the indole system, particularly at the C3 position, makes it highly susceptible to attack by appropriate electrophiles.

Vilsmeier-Haack Formylation Strategies for Substituted Indoles

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted indoles. ijpcbs.comresearchgate.net It is frequently the method of choice for preparing indole-3-carbaldehydes due to its high yields, mild conditions, and excellent regioselectivity for the C3 position. semanticscholar.org The reaction utilizes a Vilsmeier reagent, which is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netrsc.org

The synthesis of polysubstituted indole-3-carbaldehydes, including tri-substituted congeners like this compound, is effectively achieved using the Vilsmeier-Haack reaction. Research, particularly documented in patent literature, describes a one-pot synthesis where substituted anilines undergo cyclization and subsequent formylation to yield the target indole-3-carbaldehyde. google.com

For instance, the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde, a close structural analog of the target compound, is achieved by treating 2,3,5-trimethylaniline (B1602042) with a pre-formed Vilsmeier reagent (from POCl₃ and DMF). google.com The initial dropwise addition of the reagent is performed at a low temperature (0 °C), followed by stirring at room temperature, and then heating to a higher temperature (e.g., 85 °C) for several hours to drive the reaction to completion. google.com The product is typically isolated after basification of the reaction mixture. google.com Yields for these reactions are generally high, often exceeding 80%. google.com

Optimization of the reaction for such tri-substituted systems involves controlling the stoichiometry of the Vilsmeier reagent and managing the reaction temperature. The initial low-temperature addition helps to control the exothermic formation of the intermediate, while the subsequent heating phase is necessary for both the intramolecular cyclization and the formylation step.

The following interactive table summarizes reaction conditions for the synthesis of various substituted indole-3-carbaldehydes via a one-pot Vilsmeier-Haack cyclization-formylation approach. google.com

| Starting Material (Substituted Aniline) | Product (Substituted Indole-3-carbaldehyde) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,3,5-Trimethylaniline | 4,6-Dimethyl-1H-indole-3-carbaldehyde | 85 | 6 | 85 |

| 2,3-Dimethylaniline | 4-Methyl-1H-indole-3-carbaldehyde | 85 | 7 | 90 |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 85 | 5 | 88 |

| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carbaldehyde | 90 | 8 | 89 |

| 4-Chloro-2-methylaniline | 5-Chloro-1H-indole-3-carbaldehyde | 85 | 5 | 90 |

This data is derived from a synthetic method patent and illustrates the general conditions for the one-pot synthesis of substituted indole-3-carbaldehydes from corresponding anilines. google.com

The mechanism of the Vilsmeier-Haack reaction proceeds in two distinct stages.

Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate (B8581778) anion to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution : The electron-rich indole nucleus, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electronic properties of the indole ring, this attack occurs preferentially at the C3 position. The resulting intermediate is a cationic species. A subsequent loss of a proton restores the aromaticity of the heterocyclic ring, forming an iminium salt intermediate. This iminium salt is stable until it is hydrolyzed during aqueous workup. The addition of water followed by the elimination of dimethylamine (B145610) yields the final product, indole-3-carbaldehyde. semanticscholar.org

Other Formylation Techniques

While the Vilsmeier-Haack reaction is dominant, other classical formylation methods can be applied to indoles, each with its own characteristic features and potential outcomes.

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like indoles. unacademy.comwikipedia.org The standard reaction involves treating the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). unacademy.com The key reactive intermediate in this process is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from the reaction of chloroform with the base. wikipedia.org The electron-rich indole attacks the electrophilic dichlorocarbene, leading to a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.org

A significant variant of this reaction in indole chemistry is the potential for "abnormal" products. Under Reimer-Tiemann conditions, indoles can undergo ring expansion to yield 3-chloroquinolines as byproducts alongside the expected indole-3-carbaldehyde. organicreactions.orgresearchgate.net This alternative pathway complicates the product profile but also represents a synthetic route to a different class of heterocycles.

The Gattermann reaction is another classical method for formylating aromatic rings. wikipedia.org The traditional procedure uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com The reactive electrophile is generated from the protonated HCN species.

Given the extreme toxicity of hydrogen cyanide, significant modifications to the reaction have been developed. A major improvement is the substitution of the HCN/HCl mixture with zinc cyanide (Zn(CN)₂). wikipedia.org Zinc cyanide is a solid, making it considerably safer to handle than gaseous HCN. wikipedia.org In the presence of HCl, it generates the necessary formylating agent in situ. wikipedia.org Another related method, the Gattermann-Koch reaction, uses carbon monoxide and HCl, but it is generally not effective for phenol (B47542) or phenol ether substrates and is therefore less applicable to the indole nucleus. wikipedia.org

Formylation via Organometallic Reagents (e.g., Grignard)

The use of organometallic reagents, specifically Grignard reagents, represents a classical approach to formylating indoles. ekb.egorgsyn.org This method involves the initial preparation of an indole Grignard reagent (indolylmagnesium halide) by reacting the N-H bond of the indole precursor with an alkyl magnesium halide. This intermediate, which is essentially an N-MgX species, can then be treated with a suitable formylating agent to introduce the aldehyde group. scispace.com While this method is a staple in organic synthesis, its application to complex, substituted indoles requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions. scispace.comsemanticscholar.org

Carbon Monoxide-Mediated Formylation

Carbon monoxide (CO) serves as a fundamental C1 source in various formylation reactions. uj.ac.za Metal-catalyzed reductive cyclization of ortho-nitrostyrene derivatives using CO is a known route to indole synthesis, which can incorporate a formylation step. nih.govnih.gov These reactions often require high pressure and temperature and employ catalysts like iron, ruthenium, or rhodium carbonyls. nih.gov

More recent advancements focus on using safer and more manageable CO surrogates. Formic acid, for example, has been successfully used as a CO source in palladium-catalyzed reductive cyclization of o-nitrostyrenes to yield indoles. nih.gov This approach is advantageous as it is air and water tolerant, uses low catalyst loading, and avoids the handling of toxic CO gas. nih.gov

| CO Source | Typical Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbon Monoxide (gas) | Fe(CO)₅, Ru₃(CO)₁₂, Pd(OAc)₂ | High pressure (e.g., 80 bar), high temperature (e.g., 200 °C) | Direct use of a fundamental C1 source. nih.gov | Requires specialized high-pressure equipment; toxic gas handling. nih.gov |

| Formic Acid | Palladium-based catalysts | Milder conditions, atmospheric pressure feasible | Safe, inexpensive, and readily available CO surrogate; air and water tolerant. nih.gov | May require specific catalysts and additives for efficient CO release. |

Sommelet Reaction and Oxidative Approaches (e.g., Gramine (B1672134) Derivatives)

The Sommelet reaction provides an indirect route to indole-3-carbaldehydes. ekb.egorgsyn.org This method typically involves the reaction of gramine, an alkaloid also known as N,N-dimethyl-1H-indole-3-methylamine, with hexamethylenetetramine (HMTA). ekb.egnih.gov

Direct oxidation of gramine derivatives is another effective strategy. For instance, the oxidation of gramine methiodide using reagents like sodium nitrite (B80452) in dimethylformamide (DMF) can produce the desired indole-3-carbaldehyde. ekb.eg Other oxidative methods have been developed that utilize gramine as the starting material, reacting it with a formulating species generated from HMTA and a catalyst such as silica-supported ceric ammonium (B1175870) nitrate. ekb.eg

Boron-Catalyzed C-H Formylation of Indoles

A significant advancement in indole formylation is the use of boron-based catalysts. nih.govacs.org A highly practical and efficient method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) serving as the formyl source. nih.govacs.orgresearcher.life This protocol is noted for its operational simplicity, use of inexpensive reagents, and extremely short reaction times, often just 1-5 minutes at ambient temperature under neat (solvent-free) conditions. nih.govacs.org

This boron-catalyzed approach exhibits broad substrate tolerance, enabling the rapid and efficient synthesis of a wide array of C-formylindoles. nih.govacs.org The reaction proceeds via electrophilic C-H activation, offering a powerful alternative to traditional methods that often require harsh conditions or environmentally hazardous reagents. acs.org

Synthesis of Methylated Indole Precursors

The synthesis of the target molecule, this compound, first requires the preparation of the corresponding precursor, 2,4,7-trimethyl-1H-indole. The Bartoli indole synthesis is a particularly effective method for creating 7-substituted indoles. wikipedia.orgjk-sci.com This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org

To synthesize 2,4,7-trimethyl-1H-indole, the process would likely start with 2,5-dimethylnitrobenzene. The key steps are:

Reaction of the ortho-substituted nitroarene (2,5-dimethylnitrobenzene) with three equivalents of a vinyl Grignard reagent (e.g., propenyl magnesium bromide). wikipedia.org

The first equivalent of the Grignard reagent reacts with the nitro group to form a nitrosoarene intermediate. jk-sci.com

A second equivalent of the Grignard reagent adds to the nitroso intermediate. jk-sci.com

The resulting intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement, facilitated by the steric bulk of the ortho-substituent. wikipedia.org

Subsequent cyclization, tautomerization, and reaction with a third equivalent of the Grignard reagent, followed by an acidic workup, yields the final 7-substituted indole. wikipedia.orgjk-sci.com

This method is highly flexible and provides a direct route to the required polysubstituted indole core. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles and their derivatives to reduce environmental impact. researchgate.net These approaches focus on minimizing waste, using less hazardous reagents, and reducing energy consumption through methods like microwave-assisted synthesis. researchgate.nettandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.commdpi.com

Reactions Involving the Indole Ring System

N-Sulfonation Reactions

Protection of the indole nitrogen is a common strategy to modulate the reactivity of the heterocyclic core and introduce specific functionalities. N-sulfonation is a key transformation in this regard. For indole-3-carbaldehyde scaffolds, this reaction typically involves the deprotonation of the N-H bond using a strong base to form an indole anion. This nucleophilic anion then reacts with a sulfonyl halide, such as tosyl chloride or mesyl chloride, to yield the corresponding N-sulfonylated indole. ekb.eg

The general procedure requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the formation of the indolide salt. ekb.eg The resulting N-sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the indole ring, particularly at the C3 position. This electronic modification can be leveraged in subsequent synthetic steps. Furthermore, N-sulfonylindoles are precursors for various transformations, including radical cyclizations where the sulfonyl group can be retained or eliminated depending on the reaction conditions. beilstein-journals.org

While specific studies on the N-sulfonation of this compound are not extensively detailed, the established methodologies for related indole-3-carbaldehydes are applicable. ekb.egnih.gov The presence of methyl groups at C4 and C7 is not expected to sterically hinder the reaction at the distal N1 position.

| Reagent | Base | Solvent | Product | Typical Yield (%) |

| p-Toluenesulfonyl chloride | Sodium hydride (NaH) | DMF | 1-(Tosyl)-2,4,7-trimethyl-1H-indole-3-carbaldehyde | High |

| Methanesulfonyl chloride | Sodium hydride (NaH) | DMF | 1-(Mesyl)-2,4,7-trimethyl-1H-indole-3-carbaldehyde | High |

| Benzenesulfonyl chloride | Potassium carbonate (K2CO3) | Acetonitrile/DMF | 1-(Phenylsulfonyl)-2,4,7-trimethyl-1H-indole-3-carbaldehyde | Moderate to High |

This table represents typical conditions for N-sulfonation of indole-3-carbaldehyde derivatives based on established literature. ekb.egnih.gov

Regioselective Functionalization of the Indole Nucleus (beyond C3-formylation)

While the C3 position of indole is the most kinetically favored site for electrophilic substitution, achieving functionalization on the carbocyclic benzene (B151609) ring (positions C4, C5, C6, and C7) presents a significant synthetic challenge due to lower intrinsic reactivity. nih.gov For a substrate like this compound, the C3, C4, and C7 positions are already substituted. This leaves the C5 and C6 positions as potential sites for further electrophilic attack, though the directing effects of the existing groups must be considered.

Modern synthetic methods have increasingly relied on transition-metal-catalyzed C-H activation to achieve site-selective functionalization of the indole core. nih.govresearchgate.net This approach often employs a directing group installed at the N1 position, which coordinates to the metal catalyst and delivers it to a specific C-H bond, typically at C7 or C2. researchgate.netnih.gov Given that the C2 and C7 positions are methylated in the target compound, these strategies would need to be adapted to target the C-H bonds at C5 or C6, or potentially to functionalize the C7-methyl group itself.

Functionalization at the C7 position of the indole nucleus is particularly challenging but synthetically valuable, as many biologically active natural products feature C7-substitution. nih.gov Strategies to achieve this selectivity often override the natural electronic preferences of the indole ring.

One of the most powerful strategies involves the use of a removable directing group on the indole nitrogen. nih.gov For instance, the N-pivaloyl group has been shown to be highly effective in directing rhodium catalysts to the C7 position for C-H olefination and alkylation reactions. nih.govresearchgate.net Similarly, phosphinoyl-based directing groups can direct palladium catalysts to achieve C7 arylation. nih.gov

Another versatile strategy for C7-functionalization of 3-alkylindoles is a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation. nih.govresearchgate.net This sequence, using an iridium catalyst for the diboronation and a palladium catalyst for the subsequent protodeboronation, provides a reliable route to C7-boroindoles. nih.gov These boronated intermediates are exceptionally useful as they can be converted into a wide array of functional groups (e.g., halides, hydroxyls, aryl groups) through well-established cross-coupling reactions. nih.gov

| Strategy | Directing Group | Catalyst System | Reaction Type | Outcome |

| Directed C-H Alkenylation | N-Pivaloyl | Rhodium(III) | Olefination with acrylates/styrenes | C7-alkenylated indole. nih.govresearchgate.net |

| Directed C-H Arylation | N-P(O)tBu2 | Palladium(II) | Arylation with arylboronic acids | C7-arylated indole. nih.govnih.gov |

| Boronation/Protodeboronation | None (transient silyl) | Iridium (for diboronation), Palladium (for protodeboronation) | Borylation with B2pin2 | C7-boronated indole. nih.govresearchgate.net |

Chemo- and Regioselectivity in Multi-Substituted Indole Systems

In a heavily substituted system like this compound, predicting and controlling reactivity is a complex task. The outcome of a reaction is governed by the cumulative electronic and steric influence of all substituents.

Electronic Effects : The three methyl groups are electron-donating via hyperconjugation and induction, activating the ring towards electrophilic substitution. Conversely, the C3-carbaldehyde group is strongly electron-withdrawing, deactivating the pyrrole (B145914) ring and making the N-H proton more acidic.

Steric Effects : The methyl groups at C4 and C7 sterically shield the C5 and C6 positions, potentially influencing the approach of bulky reagents.

Achieving regioselectivity for further functionalization at the C5 or C6 positions requires overcoming these competing factors. For instance, Friedel-Crafts type reactions on 4-substituted indoles can lead to cyclization at either the C3 or C5 position, with the outcome often depending on the specific catalyst and reaction conditions. nih.gov The use of directing groups remains the most reliable method for achieving high regioselectivity. For example, a directing group at N1 can steer a catalyst towards the C7-methyl group for benzylic functionalization, or a different directing group at C3 could potentially direct a reaction towards C4 or C2. The challenge lies in identifying an orthogonal reactivity mode that is not impeded by the existing substituents.

Mechanistic Investigations of Key Reactions

The mechanisms underpinning the regioselective functionalization of indoles are often intricate catalytic cycles. For the widely used directed C-H activation reactions, a general mechanism has been proposed. nih.gov

A plausible catalytic cycle for a palladium-catalyzed C7 arylation directed by a group at N1 involves several key steps:

Coordination : The directing group on the indole nitrogen coordinates to the palladium catalyst.

C-H Activation : The catalyst effects a cyclometalation via concerted metalation-deprotonation, forming a five- or six-membered palladacycle intermediate. This step is crucial for regioselectivity, as the geometry of the directing group favors C-H activation at a specific site (e.g., C7). nih.gov

Oxidative Addition : An aryl halide oxidatively adds to the palladium(II) center, forming a palladium(IV) intermediate.

Reductive Elimination : The C7-carbon and the aryl group couple, and the desired C7-arylated indole is released, regenerating the active palladium(II) catalyst. nih.gov

In other transformations, such as the gold-catalyzed cyclization of certain indole derivatives, the mechanism can involve a tandem dearomatization/ipso-cyclization/Michael addition sequence. beilstein-journals.org For reactions involving N-sulfonylated indoles, radical-based mechanisms are often operative. For example, radical cyclizations can proceed via the formation of an α-sulfonamidoyl radical, which may then eliminate a sulfonyl radical to generate a transient imine intermediate that undergoes further reaction. beilstein-journals.org These mechanistic pathways highlight the diverse reactivity that can be accessed from the indole scaffold through careful choice of substituents, protecting groups, and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Spectroscopic Analysis

Specific, experimentally determined ¹H NMR and ¹³C NMR chemical shifts for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde are not available in published literature. Theoretical prediction of these spectra is possible but falls outside the scope of providing an article based on established research findings.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Assignment

No published studies utilizing two-dimensional NMR techniques, such as NOESY, for the conformational assignment of this compound were found.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimentally recorded FT-IR spectra detailing the characteristic vibrational frequencies for this compound could not be sourced from available scientific databases.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectroscopic data for this compound has been reported in the accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima (λmax) and corresponding electronic transition data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃NO), these techniques would confirm its identity and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically reveals the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 187.24 g/mol , the ESI-MS spectrum is expected to show a prominent peak at an m/z (mass-to-charge ratio) of 188.25, corresponding to the [C₁₂H₁₄NO]⁺ ion. This technique is valuable for confirming the molecular mass of the synthesized compound. For comparison, the parent compound, 1H-indole-3-carbaldehyde, exhibits its protonated molecular ion peak [M+H]⁺ at m/z 146. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₃NO.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (C₁₂H₁₄NO⁺) | 188.1070 |

An experimental HRMS measurement yielding a value very close to the calculated exact mass would unequivocally confirm the elemental composition of the compound, distinguishing it from other isomers.

Single Crystal X-ray Diffraction Analysis

Analysis of Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the crystal, known as the supramolecular assembly, is dictated by various non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure.

In the solid state, indole (B1671886) derivatives are known to form distinct hydrogen bonding networks. For this compound, the most significant hydrogen bond is expected to be the intermolecular N-H···O interaction. This involves the hydrogen atom of the indole N-H group (donor) and the oxygen atom of the carbaldehyde group (acceptor) of an adjacent molecule. This type of interaction typically leads to the formation of infinite chains or ribbons of molecules within the crystal lattice.

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions are also anticipated. These can involve hydrogen atoms from the aromatic rings or the methyl groups acting as donors and the carbaldehyde oxygen atom as the acceptor. For instance, in the crystal structure of 1-vinyl-1H-indole-3-carbaldehyde, a C-H···O hydrogen bond helps to stabilize the molecular packing. nih.gov These collective interactions create a robust three-dimensional supramolecular architecture.

Table 2: Expected Hydrogen Bonding Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | N-H | C=O | 2.8 - 3.2 |

| C-H···O | C-H | C=O | 3.0 - 3.5 |

The precise geometry and connectivity of these hydrogen bonds would be fully detailed by a single crystal X-ray diffraction study.

Pi-Pi Stacking Interactions

A detailed analysis of pi-pi stacking interactions requires precise knowledge of the crystal packing, including parameters such as the centroid-to-centroid distance, interplanar distance, and slip angle between adjacent indole rings. This information is typically obtained from single-crystal X-ray diffraction studies, which are not available for this specific compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis and the generation of 2D fingerprint plots are entirely dependent on crystallographic information. This analysis provides a visual and quantitative breakdown of intermolecular contacts (e.g., H···H, C···H, O···H contacts) and their relative contributions to the crystal packing. Without the foundational crystallographic data, a Hirshfeld surface analysis cannot be performed.

A list of mentioned chemical compounds is provided below for reference.

Computational and Theoretical Studies on this compound

A comprehensive review of available scientific literature and chemical databases indicates a lack of specific computational and theoretical studies focused solely on the compound This compound . While extensive research employing Density Functional Theory (DFT) and other computational methods has been conducted on the parent compound, 1H-indole-3-carbaldehyde, and various other substituted indole derivatives, specific analyses for the 2,4,7-trimethyl substituted variant are not present in the indexed literature.

Therefore, it is not possible to provide detailed, scientifically accurate information and data tables for the requested sections, including:

Computational and Theoretical Studies on 2,4,7 Trimethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

General principles from studies on similar indole-3-carbaldehyde structures could offer hypothetical insights. However, the specific electronic and steric effects of the three methyl groups at the 2, 4, and 7 positions would uniquely influence the molecule's geometry, vibrational modes, and electronic properties. Presenting extrapolated or generalized data would not meet the required standards of scientific accuracy for this specific compound.

Further original research involving de novo computational modeling would be required to generate the specific data requested in the outline.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity. It illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. Red areas typically indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. For 2,4,7-Trimethyl-1H-indole-3-carbaldehyde, an MEP analysis would be expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for protonation and hydrogen bonding. The aromatic rings would exhibit regions of varying potential influenced by the electron-donating methyl groups and the electron-withdrawing carbaldehyde group. Without specific calculations, a precise map and its corresponding potential values cannot be provided.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. A TD-DFT study of this compound would provide insights into its color and photophysical properties. The calculations would yield data on the excitation energies, oscillator strengths (a measure of the intensity of the transition), and the nature of the molecular orbitals involved in the electronic transitions (e.g., π→π* or n→π* transitions). Such data is typically presented in a table format, but no such published data exists for this specific compound.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are employed to map out the pathway of a chemical reaction, connecting the transition state to the reactants and products. This method provides a detailed picture of the geometric changes that occur as a reaction progresses. For instance, an IRC calculation could be used to study the mechanism of the synthesis of this compound or its subsequent reactions. The output of an IRC calculation is an energy profile along the reaction coordinate, which helps in understanding the reaction mechanism and identifying any intermediates. There are currently no published IRC studies involving this specific indole (B1671886) derivative.

Solvent Effects Modeling (e.g., IEFPCM Solvation Model)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are used in computational chemistry to simulate the effect of a solvent. By performing calculations with a solvation model, one can predict how properties like electronic spectra, reaction energies, and molecular geometries change in different solvent environments. An IEFPCM study on this compound would provide valuable information on its behavior in various solvents, but this research has not been conducted.

Non-Linear Optical (NLO) Properties Prediction

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). Indole derivatives are known to be promising candidates for NLO materials due to their extended π-conjugated systems. A computational study on this compound would involve calculating its hyperpolarizability to assess its potential as an NLO material. This would typically involve DFT calculations to determine the molecular polarizability and hyperpolarizability tensors. However, no such predictive data is available for this compound.

Synthesis and Characterization of Derivatives of 2,4,7 Trimethyl 1h Indole 3 Carbaldehyde

Design and Synthesis of New Heterocyclic Systems Incorporating the 2,4,7-Trimethylindole Moiety

The versatile reactivity of the aldehyde function in 2,4,7-trimethyl-1H-indole-3-carbaldehyde, coupled with the inherent reactivity of the indole (B1671886) nucleus, provides a valuable platform for the synthesis of novel heterocyclic systems. Researchers have exploited this to construct a variety of fused and appended ring systems, leading to the generation of diverse chemical libraries with potential applications in medicinal chemistry and materials science.

Pyrimidine (B1678525) Analogues

The synthesis of pyrimidine derivatives fused or linked to the indole core has been a subject of considerable interest. These new structures are often created through condensation reactions involving the indole-3-carbaldehyde and a suitable three-carbon precursor, or by reacting a pre-functionalized indole with a pyrimidine precursor. The Gupton group, for instance, has developed efficient multi-step syntheses for creating indole-appended pyrimidines. richmond.edu Their approach often involves the initial conversion of a 3-acetylindole (B1664109) to a vinylogous amide and then to a chloroenal intermediate. This indole-appended chloroenal can then be reacted with various amidines to furnish the desired biheterocyclic systems. richmond.edu

One common synthetic strategy involves the multicomponent reaction of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. While specific examples starting from this compound are not extensively detailed in the provided literature, the general synthetic routes for indolyl-pyrimidines suggest that this starting material would be a viable substrate. For example, a one-pot synthesis catalyzed by an ionic liquid has been reported for the synthesis of pyrimidine analogues, demonstrating the potential for environmentally benign synthetic methods. jchemrev.com

The following table summarizes a general approach to the synthesis of indolyl-pyrimidine analogues, which could be adapted for this compound.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Indole-3-carbaldehyde, Urea/Thiourea, Ketoester | Ionic Liquid (e.g., 1-proline nitrate), Methanol, Room Temperature | Dihydropyrimidine-indole hybrids | jchemrev.com |

| 3-Acetylindole | 1. DMFA/DMF/Δ; 2. POCl3/CH2Cl2/Δ then H2O/THF/rt | Indole-appended chloroenal | richmond.edu |

| Indole-appended chloroenal, Amidines | Various conditions | Indole-appended pyrimidines | richmond.edu |

Thiazine (B8601807) Analogues

Thiazine-containing heterocycles are another important class of compounds, and their fusion with an indole ring system can lead to novel structures with interesting biological properties. The synthesis of 1,3-thiazinan-4-one derivatives, for example, can be achieved through a one-pot, three-component cyclocondensation reaction. nih.gov This typically involves an aldehyde, an amine, and 3-mercaptopropionic acid. Adapting this to this compound would likely involve its reaction with an appropriate amine and 3-mercaptopropionic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Another synthetic route to thiazine derivatives involves the Michael addition of a carbodithioic acid (formed from a primary amine and carbon disulfide) to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. nih.gov While this specific route may not directly utilize the carbaldehyde, it highlights the diverse strategies available for constructing thiazine rings that could potentially be integrated with an indole framework.

A generalized synthetic approach to indolyl-thiazinane derivatives is presented in the table below.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Indole-3-carbaldehyde, Amine, 3-Mercaptopropionic acid | Coupling agent (e.g., DCC, EDC), THF, rt | Indolyl-1,3-thiazinan-4-ones | nih.gov |

| Primary amine, Carbon disulfide, Itaconic anhydride | H2O, rt | 2-thioxo-1,3-thiazinan-5-yl) acetic acid derivatives | nih.gov |

Other Fused and Spiro Indole Derivatives

The chemical reactivity of indole-3-carbaldehydes extends to the formation of more complex fused and spirocyclic systems. N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of such derivatives from α,β-unsaturated aldehydes. nih.gov This methodology allows for annulation reactions with various bisnucleophiles, leading to a diverse array of spiro and fused indole structures. nih.gov While the direct application to this compound would require its conversion to an α,β-unsaturated derivative, this approach showcases the potential for constructing intricate molecular architectures.

The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues represents another avenue for creating fused heterocyclic systems. A straightforward approach involves the reaction of an indole-3-carboxaldehyde (B46971) with an anthranilamide derivative. nih.gov The reaction conditions can influence the final product, with the potential for the formation of either the fully aromatic quinazolinone or its dihydro intermediate. nih.gov

The following table outlines some synthetic strategies for fused and spiro indole derivatives.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| α,β-Unsaturated Indole Aldehydes, Bisnucleophiles | N-Heterocyclic Carbene (NHC) catalysis | Spiro and Fused Indoles | nih.gov |

| Indole-3-carboxaldehyde, Anthranilamide | Various initiators (e.g., Al2O3) | 2-(1H-indol-3-yl)quinazolin-4(3H)-ones and dihydro-derivatives | nih.gov |

Functional Group Transformations of the Carbaldehyde Group

The carbaldehyde group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions with nucleophiles. These transformations are fundamental in diversifying the chemical space around the indole core.

Oxime Derivatives

The oximation of indole-3-carbaldehydes is a common and straightforward reaction, typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.netmdpi.com This reaction leads to the formation of indole-3-carbaldehyde oximes, which can exist as syn and anti isomers. The reaction conditions, including the choice of solvent and base, can influence the reaction yield and the isomeric ratio of the product. researchgate.netmdpi.com For instance, using up to five equivalents of both sodium hydroxide (B78521) and hydroxylamine hydrochloride has been shown to improve the yield in the oximation of N-substituted indole-3-carboxaldehydes. mdpi.com

Mechanochemical approaches, which involve solvent-free reactions, have also been successfully employed for the synthesis of N-substituted indole-3-carboxaldehyde oximes. nih.gov This environmentally friendly method can lead to high conversions in short reaction times. nih.gov The isomerization between the syn and anti forms of the oxime can sometimes be observed under acidic conditions, particularly for derivatives with electron-donating substituents on the indole ring. nih.gov

A summary of synthetic methods for preparing indole-3-carbaldehyde oxime derivatives is provided below.

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

| 1H-indole-3-carbaldehyde | NH2OH·HCl, aq. NaOH, 95% EtOH or THF, 0–27 °C | (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine | Use of excess base and hydroxylamine hydrochloride improves yield. | researchgate.netmdpi.com |

| N-substituted indole-3-carboxaldehydes | NH2OH·HCl, NaOH or Na2CO3, Mechanochemical (milling) | N-substituted indole-3-carboxaldehyde oximes | Solvent-free, high conversion, potential for isomerization of products. | nih.gov |

Hydrazone Derivatives (e.g., Semicarbazones, Thiosemicarbazones)

The condensation of indole-3-carbaldehydes with various hydrazine (B178648) derivatives provides access to a wide array of hydrazones, including semicarbazones and thiosemicarbazones. These reactions are typically carried out by heating the aldehyde and the corresponding hydrazine (e.g., semicarbazide (B1199961) hydrochloride, thiosemicarbazide) in a suitable solvent, often with a catalytic amount of acid.

The synthesis of hippuric hydrazones bearing an indole moiety has been achieved through microwave irradiation under solvent-free conditions, highlighting a green chemistry approach to these derivatives. minarjournal.com Similarly, the reaction of indole carbohydrazides with aromatic aldehydes leads to the formation of indole acylhydrazone derivatives. nih.gov These reactions are often straightforward, and in some cases, using water as a solvent can lead to excellent yields of the product. nih.gov

The table below summarizes the synthesis of hydrazone derivatives from indole-3-carbaldehydes.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Indole-3-carbaldehyde, Semicarbazide/Thiosemicarbazide | Ethanol, reflux | Semicarbazones/Thiosemicarbazones | researchgate.net |

| Indole-6-carbaldehyde, Ethyl hippurate | Microwave irradiation, solvent-free | Hippuric hydrazones | minarjournal.com |

| Indole carbohydrazide, Aromatic aldehydes | Water, catalytic acetic acid, heat | Indole acylhydrazones | nih.gov |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. rsc.org The this compound scaffold is an excellent starting point for DOS due to its multiple reactive sites that allow for the introduction of molecular diversity in a controlled and efficient manner.

The primary reactive handles on the this compound molecule are the N-H of the indole ring and the aldehyde group at the C3 position. These sites can be functionalized through a variety of reactions to create a library of diverse derivatives.

Key Strategies for DOS using this compound:

Derivatization of the Indole Nitrogen: The indole N-H can be readily alkylated or acylated to introduce a wide range of substituents. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. mdpi.com This allows for the incorporation of different alkyl chains, benzyl (B1604629) groups, or other functionalized moieties at the N1 position.

Reactions at the Aldehyde Group: The carbaldehyde at C3 is a versatile functional group that can undergo numerous transformations:

Condensation Reactions: Reaction with primary amines or hydrazines can generate a library of Schiff bases and hydrazones, respectively. These reactions are typically straightforward and high-yielding.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst can lead to the formation of new C-C bonds and the introduction of various functional groups. scirp.org

Wittig Reaction: The Wittig reaction and its variants can be used to convert the aldehyde into a variety of substituted alkenes.

Reductive Amination: This two-step or one-pot process involves the formation of an imine followed by its reduction to an amine, allowing for the introduction of diverse secondary amine functionalities.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Indole-3-carbaldehydes are excellent substrates for various MCRs. For example, a pseudo-five-component reaction involving an indole-3-carbaldehyde, an isocyanide, an amine, and Meldrum's acid has been reported to produce novel indole-containing pseudo-peptides. ijcce.ac.ir By varying the components in these reactions, a vast library of complex and diverse molecules can be rapidly assembled from the this compound core.

Cyclization Reactions: The derivatives obtained from the initial functionalization steps can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of more complex polycyclic scaffolds. For instance, reaction with anthranilamide can lead to the formation of quinazolinone derivatives. nih.gov

An efficient DOS approach starting from this compound could involve a parallel synthesis workflow where the starting material is subjected to a variety of reaction conditions and building blocks in a multi-well format. This would allow for the rapid generation of a large library of compounds. The resulting library can then be screened for biological activity, and any "hits" can be further optimized.

Illustrative Data for Hypothetical Derivatives

To demonstrate the potential for derivatization, the following table presents hypothetical data for a series of derivatives that could be synthesized from this compound. The characterization data is based on what would be expected from analogous structures reported in the literature. mdpi.comscirp.orgnih.gov

| Derivative Name | Synthetic Method | Expected ¹H NMR signals (indicative) |

| (E)-N-benzyl-1-((2,4,7-trimethyl-1H-indol-3-yl)methylene)methanamine | Condensation with Benzylamine | δ 8.5 (s, 1H, CH=N), 7.2-7.4 (m, 5H, Ar-H), 6.8-7.0 (m, 2H, indole Ar-H), 4.8 (s, 2H, N-CH₂), 2.7 (s, 3H, indole-CH₃), 2.5 (s, 3H, indole-CH₃), 2.4 (s, 3H, indole-CH₃) |

| 2-((2,4,7-trimethyl-1H-indol-3-yl)methylene)malononitrile | Knoevenagel condensation with Malononitrile | δ 8.2 (s, 1H, C=CH), 7.0-7.2 (m, 2H, indole Ar-H), 2.8 (s, 3H, indole-CH₃), 2.6 (s, 3H, indole-CH₃), 2.5 (s, 3H, indole-CH₃) |

| 2-(2,4,7-trimethyl-1H-indol-3-yl)quinazolin-4(3H)-one | Condensation with Anthranilamide | δ 12.0 (s, 1H, NH), 11.8 (s, 1H, NH), 7.2-8.2 (m, 6H, Ar-H), 2.7 (s, 3H, indole-CH₃), 2.5 (s, 3H, indole-CH₃), 2.4 (s, 3H, indole-CH₃) |

| 1-benzyl-2,4,7-trimethyl-1H-indole-3-carbaldehyde | N-alkylation with Benzyl bromide | δ 10.1 (s, 1H, CHO), 7.1-7.5 (m, 5H, Ar-H), 6.9-7.1 (m, 2H, indole Ar-H), 5.4 (s, 2H, N-CH₂), 2.8 (s, 3H, indole-CH₃), 2.6 (s, 3H, indole-CH₃), 2.5 (s, 3H, indole-CH₃) |

Applications in Chemical Research and Materials Science

2,4,7-Trimethyl-1H-indole-3-carbaldehyde as a Building Block in Complex Molecule Synthesis

The indole-3-carbaldehyde moiety is a recognized building block for constructing more intricate molecular architectures, including alkaloids and other biologically active compounds. researchgate.net The aldehyde functionality allows for the extension of the molecular structure through reactions like the Wittig, Horner-Wadsworth-Emmons, and Henry reactions, leading to the formation of new carbon-carbon bonds.

For instance, the parent compound, 1H-indole-3-carbaldehyde, can undergo condensation with nitromethane (B149229) in a Henry reaction to produce 3-nitrovinyl indole (B1671886). wikipedia.org It is plausible that this compound could be employed in similar synthetic strategies to create more complex, substituted indole derivatives. The methyl groups at the 2, 4, and 7 positions may offer steric guidance in these reactions and can also impact the electronic nature of the indole ring, potentially influencing reaction rates and yields.

Role as a Synthetic Scaffold for Novel Chemical Entities

The indole nucleus is a highly sought-after scaffold in the design of new chemical entities, particularly in the field of drug discovery. rsc.org Its ability to interact with various biological targets has led to the development of a wide array of indole-based therapeutic agents. nih.gov Substituted indole-3-carbaldehydes serve as key intermediates in the synthesis of these novel compounds. researchgate.net

The presence of the three methyl groups in this compound provides a unique substitution pattern that can be exploited to generate libraries of new compounds. These methyl groups can influence the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters in drug design. By modifying the aldehyde group or the indole nitrogen, a diverse range of derivatives can be accessed, each with the potential for unique biological activity.

Chemo-Sensor Design and Development (e.g., Colorimetric Probes)

While there is no specific literature on the use of this compound in chemo-sensor design, the broader class of indole derivatives has shown promise in this area. The indole ring system can act as a signaling unit in fluorescent and colorimetric sensors.

The development of chemo-sensors often involves the condensation of an aldehyde-containing compound with a suitable signaling molecule. The aldehyde group of this compound could be reacted with various amines or hydrazines to form Schiff bases or hydrazones. These resulting compounds could potentially exhibit changes in their absorption or emission spectra upon binding to specific analytes, forming the basis of a colorimetric or fluorescent sensor. The substitution pattern of the trimethylated indole ring could be leveraged to fine-tune the sensor's selectivity and sensitivity.

Supramolecular Chemistry and Crystal Engineering Applications

The arrangement of molecules in the solid state is dictated by intermolecular interactions, and this is the focus of supramolecular chemistry and crystal engineering. The indole N-H group and the carbonyl oxygen of the aldehyde in indole-3-carbaldehyde derivatives can participate in hydrogen bonding, which is a powerful tool for directing crystal packing.

Control of Intermolecular Interactions for Material Properties

By controlling the intermolecular interactions, it is possible to tailor the physical properties of a material, such as its melting point, solubility, and even its optical and electronic properties. The specific substitution pattern of this compound offers a unique combination of hydrogen bonding capabilities and steric bulk from the methyl groups. This interplay of interactions could be exploited to create materials with desired properties. For example, the formation of specific π-π stacking interactions between the indole rings could be influenced by the positioning of the methyl groups, which in turn could affect the material's conductivity or fluorescence.

Applications in Catalysis (e.g., Ligand Design)

Indole-based compounds have been utilized as ligands in catalysis. The indole nitrogen, as well as other heteroatoms that can be incorporated into derivatives, can coordinate to metal centers. While direct applications of this compound in catalysis have not been reported, its structure provides a foundation for the design of novel ligands.

The aldehyde group can be transformed into a variety of other functional groups that are capable of coordinating to metals. For example, reduction of the aldehyde to an alcohol, followed by further functionalization, could introduce phosphorus or nitrogen donor atoms. The methyl groups on the indole ring would likely have a significant impact on the steric and electronic properties of the resulting ligand, which could be used to modulate the activity and selectivity of a metal catalyst.

Conclusion and Future Research Directions

Current Challenges and Opportunities in 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Chemistry

The primary challenge in the chemistry of this compound lies in its synthesis. The strategic placement of three methyl groups on the indole (B1671886) ring introduces significant steric hindrance, which can impede traditional synthetic routes. The classical Vilsmeier-Haack formylation of 2,4,7-trimethylindole, a common method for producing indole-3-carbaldehydes, can be sluggish and may require harsh conditions, potentially leading to lower yields and the formation of side products. A known synthetic method involves the reaction of 2,3,5-trimethyl-aniline with a Vilsmeier reagent. google.com Overcoming these synthetic hurdles to develop efficient, high-yielding, and scalable processes remains a key challenge for chemists.

Despite these synthetic difficulties, the unique structure of this compound presents a wealth of opportunities, particularly in medicinal chemistry. The indole scaffold is a well-established pharmacophore found in numerous biologically active compounds. researchgate.netresearchgate.net The methyl groups on the 2,4,7-trimethylated derivative can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. Furthermore, these methyl groups can influence the compound's metabolic stability by blocking sites susceptible to enzymatic degradation. The electron-donating nature of the methyl groups also modulates the electronic properties of the indole ring, which can fine-tune its binding affinity and selectivity for biological targets. These characteristics make this compound an attractive building block for the synthesis of novel therapeutic agents.

Emerging Synthetic Methodologies and Reactivity Studies

To address the synthetic challenges, researchers are exploring novel and more efficient methodologies for the preparation of sterically hindered indole-3-carbaldehydes. Emerging trends include the development of advanced catalytic systems that can operate under milder conditions with higher selectivity. These may involve transition metal-catalyzed C-H activation and formylation reactions that can overcome the steric barriers present in the 2,4,7-trimethylindole precursor. Furthermore, flow chemistry techniques are being investigated as a means to improve reaction efficiency, safety, and scalability for formylation reactions.

The reactivity of the aldehyde functional group in this compound is a focal point of ongoing studies. While it undergoes typical aldehyde reactions such as oxidation to the corresponding carboxylic acid and condensation reactions, the steric environment created by the flanking methyl groups can influence reaction rates and equilibrium positions. wikipedia.org For instance, the formation of Schiff bases and other condensation products may be slower compared to less hindered indole-3-carbaldehydes. nih.govcsic.es Understanding how the trimethyl substitution pattern modulates the reactivity of the aldehyde is crucial for its effective utilization as a synthetic intermediate. Future research will likely focus on exploiting this unique reactivity to construct complex molecular architectures that would be difficult to access otherwise.

Potential for Advanced Materials and Analytical Applications

The distinct electronic and structural features of this compound suggest its potential for applications in the development of advanced materials. Indole derivatives are known to possess interesting photophysical properties, and the introduction of methyl groups can influence their fluorescence and phosphorescence characteristics. This opens up possibilities for their use as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The electron-rich nature of the trimethylated indole ring could also be harnessed in the design of novel organic semiconductors and conducting polymers.

In the realm of analytical chemistry, this compound and its derivatives could serve as valuable tools. The aldehyde group provides a convenient handle for immobilization onto solid supports, which could be utilized in the development of novel stationary phases for chromatography or as capture agents in chemical proteomics. Furthermore, its unique spectroscopic signature, influenced by the trimethyl substitution, could be exploited for the development of specific analytical methods for the detection and quantification of related compounds. The exploration of this compound in the design of chemosensors, where binding to a specific analyte induces a measurable change in its optical or electrochemical properties, represents a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde, and how can their efficiency be compared?

- Methodological Answer : The compound can be synthesized via formylation of a pre-functionalized indole core. A robust approach involves Vilsmeier-Haack formylation (POCl₃/DMF system), as described for analogous indole-3-carbaldehydes . Efficiency is determined by yield, purity, and regioselectivity. For example, optimizing reaction time (e.g., 15–45 minutes at 80–110°C) and stoichiometry (1.3 equiv. POCl₃) minimizes byproducts. Post-synthesis purification via column chromatography or recrystallization (mp 193–198°C as quality indicator) is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving methyl group positions and confirming regiochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Key for identifying aldehyde protons (~9.8–10.2 ppm) and methyl group environments (δ 2.1–2.5 ppm).

- IR : Strong C=O stretch (~1680–1700 cm⁻¹) confirms aldehyde functionality .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 217.23 g/mol for C₁₂H₁₃NO) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive indole derivatives. Examples include:

- Anticancer agents : Methyl groups enhance lipophilicity, improving membrane penetration. Derivatives like 2,4,5-trisubstituted imidazoles show cytotoxic activity .

- Antimicrobial scaffolds : Iodo- or nitro-substituted analogs (e.g., 6-Iodo-1H-indole-3-carbaldehyde) are probes for bacterial enzyme inhibition .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity or biological activity be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities or divergent assay conditions. A stepwise approach includes:

- Purity validation : HPLC analysis (>98% purity threshold) and elemental analysis .

- Controlled replication : Standardize solvent systems (e.g., DMF vs. DMSO) and biological assay protocols (e.g., cell line viability assays) .

- Computational validation : Compare experimental IC₅₀ values with docking simulations (e.g., AutoDock Vina) to identify false positives .

Q. What strategies optimize regioselective methylation during the synthesis of this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Pre-functionalization : Methylate indole at positions 2, 4, and 7 before formylation to avoid competing reactions .

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to direct methylation, as demonstrated in analogous SN2 substitutions .

- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control over thermodynamic outcomes .

Q. How do computational models aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Tools like Schrödinger Suite predict binding affinities to enzymes (e.g., cytochrome P450). Methyl groups at positions 2,4,7 may sterically hinder non-specific interactions .

- DFT calculations : Assess electronic effects of substituents on aldehyde reactivity, guiding derivatization strategies .

Q. What methods validate the compound’s role as an intermediate in multi-step syntheses of complex heterocycles?

- Methodological Answer :

- Tandem reactions : Use the aldehyde group for condensations (e.g., with hydrazines to form indole-3-carbaldehyde hydrazones) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, monitored by LC-MS for intermediate tracking .

- Crystallographic tracking : Resolve intermediates via SHELX refinement to confirm structural integrity at each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.